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Compound of Interest

Compound Name: Namodenoson

Cat. No.: B1684119

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Namodenoson (also known as CF102 or CI-IB-MECA) is a potent, orally bioavailable small
molecule that functions as a highly selective agonist for the A3 adenosine receptor (A3AR).[1]
[2][3] A3AR is often overexpressed in inflammatory and cancer cells compared to normal
tissues, making it a promising therapeutic target.[2][4][5] Namodenoson's activation of ASAR
leads to the de-regulation of the NF-kB and Wnt/(3-catenin signaling pathways, ultimately
inducing apoptosis in cancer cells and exerting anti-inflammatory effects.[1][4][5][6][7] These
application notes provide detailed protocols for the preparation, solubilization, and laboratory
use of Namodenoson for both in vitro and in vivo studies.
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Characteristic Description
Compound Name Namodenoson
Synonyms CF-102, CI-IB-MECA

2-chloro-N6-(3-iodobenzyl)-adenosine-5'- N-
methyl-uronamide[1][4][8]

Chemical Name

Molecular Formula C18H18ClIN6O4
Molecular Weight 544.73 g/mol [9]
Appearance White to off-white solid[10]

Selective A3 Adenosine Receptor (ASAR)
Agonist[1][11]

Mechanism of Action

Solubility Data

Namodenoson is a water-insoluble compound.[2][9][12] The following table summarizes its
solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as
moisture can significantly reduce solubility, especially with DMSO.[9][10]

Maximum .
Solvent . Molarity (Approx.) Notes
Concentration

Use fresh, anhydrous
DMSO.[9] Sonication

or gentle warming

DMSO 100 mg/mL[9] 183.58 mM[10] )
may be required to
fully dissolve the
compound.[10]

Water Insoluble[9] N/A

Ethanol Insoluble[9] N/A

Preparation of Stock Solutions
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Proper preparation of stock solutions is critical for experimental accuracy and reproducibility.
Always use the batch-specific molecular weight provided on the product vial for precise
calculations. Store stock solutions in aliquots to minimize freeze-thaw cycles.[10]

Protocol 1: High-Concentration DMSO Stock (10 mM)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in
aqueous media for in vitro assays or for creating formulations for in vivo use.

Materials:

 Namodenoson powder

e Anhydrous Dimethyl Sulfoxide (DMSO)

o Sterile, conical-bottom polypropylene tubes
» Vortex mixer and/or sonicator

Procedure:

o Calculate the mass of Namodenoson required to prepare the desired volume of a 10 mM
stock solution. For example, to make 1 mL of a 10 mM solution, weigh out 0.545 mg of
Namodenoson (Mass = 10 mmol/L * 1 mL * 544.73 g/mol ).

o Aseptically add the weighed Namodenoson powder to a sterile tube.
e Add the calculated volume of anhydrous DMSO.

» Vortex thoroughly. If needed, gently warm the solution (e.g., in a 37°C water bath) or use a
sonicator until the solid is completely dissolved.[10] A study prepared a 10 mM stock solution
in DMSO daily for experiments.[8]

e Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge
tubes.

o Store aliquots as recommended in Section 7.
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Experimental Protocols
Protocol 2: Use in Cell Culture (In Vitro)

This protocol describes the dilution of the DMSO stock solution into a cell culture medium for
treating cells.

Important Consideration: The final concentration of DMSO in the culture medium should be
kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control
plates are treated with the same final concentration of DMSO as the experimental plates.

Procedure:

e Thaw a frozen aliquot of the 10 mM Namodenoson DMSO stock solution at room
temperature.

o Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the
desired final concentrations. For example, to treat cells with 10 nM Namodenoson:

o First, prepare an intermediate dilution by adding 1 pL of the 10 mM stock to 999 pL of
culture medium. This results in a 10 uM solution.

o Next, add 1 pL of the 10 uM intermediate solution to 1 mL of culture medium in your well
plate. This results in a final concentration of 10 nM.

« In one study, pancreatic carcinoma cells were incubated with final concentrations of 5, 10, or
20 nM Namodenoson for 24-48 hours.[8]

e Add the diluted Namodenoson to the cells and incubate for the desired experimental
duration.

Protocol 3: Preparation for Animal Studies (In Vivo)

Namodenoson's poor agueous solubility requires specific formulations for in vivo
administration. The choice of vehicle can depend on the route of administration (e.g., oral
gavage, intraperitoneal injection).

Option A: PBS Dilution (for i.p. injection)
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This method was used in a study where a DMSO stock was diluted in PBS for in vivo
experiments.[4][8] This is suitable for low final concentrations where Namodenoson remains in
solution or as a fine suspension.

e Prepare a stock solution in DMSO (e.g., 5.44 mg/mL as reported in one study).[4]

e Just before administration, dilute the DMSO stock solution in sterile Phosphate Buffered
Saline (PBS) to the final desired concentration.

» Vortex the solution vigorously before drawing it into a syringe for injection.
Option B: Corn Qil Vehicle (for i.p. injection or p.o. gavage)

This formulation is suitable for lipophilic compounds.

Prepare a 10 mg/mL stock solution in DMSO.

e For a 1 mL final working solution, add 50 pL of the 10 mg/mL DMSO stock to 950 pL of
sterile corn oil.[9]

e Mix thoroughly until a uniform suspension or solution is achieved. This formulation should be
used immediately.[9]

e One study administered Namodenoson at a dose of 100 pg/kg body weight via i.p. injection
using corn oil as the vehicle.[4]

Option C: PEG300/Tween-80 Formulation (for i.p. injection or p.o. gavage)

This formulation is designed to improve the solubility and bioavailability of poorly soluble
compounds.

e Prepare a stock solution of Namodenoson in DMSO (e.g., 20.8 mg/mL).[10]

o To prepare 1 mL of the final formulation, follow these steps sequentially:[10] a. Add 100 pL of
the 20.8 mg/mL DMSO stock to 400 pL of PEG300. Mix until clear. b. Add 50 pL of Tween-80
to the mixture. Mix until clear. c. Add 450 pL of sterile saline to bring the final volume to 1 mL.
Mix thoroughly.
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e The final solution should be clear, with a solubility of at least 2.08 mg/mL.[10]

Mechanism of Action

Namodenoson is a selective agonist of the A3 adenosine receptor (A3AR).[1] In pathological
cells, such as cancer or inflammatory cells, A3AR is highly expressed.[4][5] The binding of
Namodenoson to A3AR initiates a signaling cascade that includes the inhibition of
phosphoinositide 3-kinase (PI13K).[2][13][14] This leads to the subsequent de-regulation and
inhibition of the pro-survival NF-kB and the oncogenic Wnt/B-catenin signaling pathways.[1][4]
[13][14] The downstream effect is the induction of apoptosis in the target cells, leading to anti-
cancer and anti-inflammatory activity.[1][5][6]
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Namodenoson's mechanism of action via ASAR signaling.

General Experimental Workflow
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The following diagram outlines a typical workflow for using Namodenoson in a laboratory

setting.
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General experimental workflow for Namodenoson.

Storage and Stability

Proper storage is essential to maintain the chemical integrity and activity of Namodenoson.
e Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[10]

e In Solvent (e.g., DMSO): Store stock solutions in tightly sealed aliquots at -80°C for up to 2
years or at -20°C for up to 1 year.[3][10] Avoid repeated freeze-thaw cycles.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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